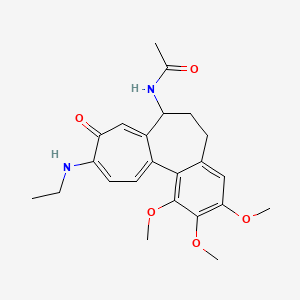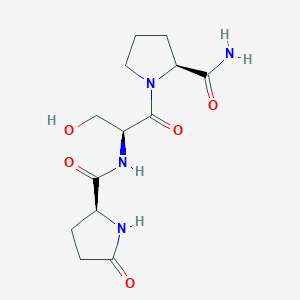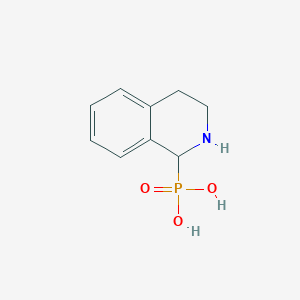
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid is a compound that belongs to the class of phosphonic acids. It is structurally characterized by the presence of a tetrahydroisoquinoline ring system attached to a phosphonic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid can be achieved through various methods. One practical and efficient synthesis involves the incorporation of the phosphonate group into N-acyliminium ion intermediates, which are obtained from the activation of isoquinoline heterocycles or from the appropriate δ-lactam with benzyl chloroformate . The hydrolysis of the phosphonate moiety with simultaneous cleavage of the carbamate affords the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the tetrahydroisoquinoline ring.
Substitution: The compound can undergo substitution reactions, particularly at the phosphonic acid group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles like amines or alcohols under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: This compound is similar in structure but differs in the position of the phosphonic acid group.
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Another related compound with a carboxylic acid group instead of a phosphonic acid group.
Uniqueness
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid is unique due to its specific structural features and the presence of the phosphonic acid group at the 1-position of the tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
64760-73-2 |
|---|---|
Fórmula molecular |
C9H12NO3P |
Peso molecular |
213.17 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid |
InChI |
InChI=1S/C9H12NO3P/c11-14(12,13)9-8-4-2-1-3-7(8)5-6-10-9/h1-4,9-10H,5-6H2,(H2,11,12,13) |
Clave InChI |
ATFPYFJVFQYJPT-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=CC=CC=C21)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
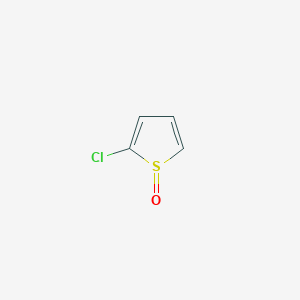
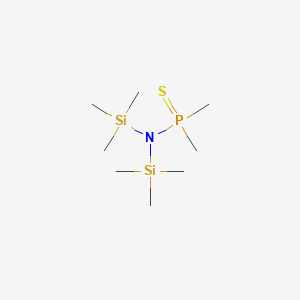
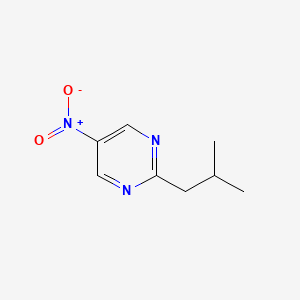
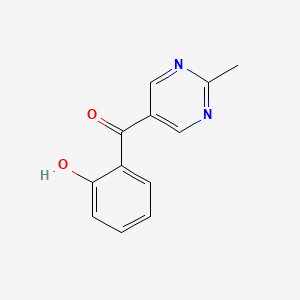
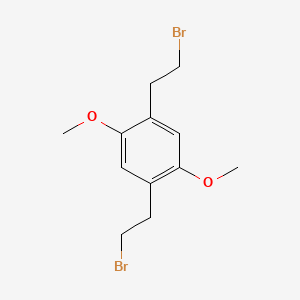

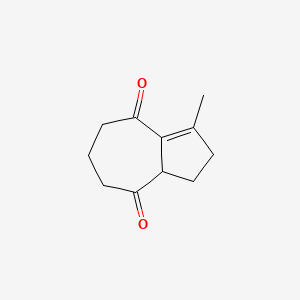
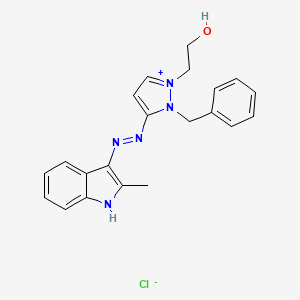
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
